molecular formula C7H8N4S B8817722 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 185040-27-1

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B8817722
M. Wt: 180.23 g/mol
InChI Key: JXLBJMVSMOLNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H8N4S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

185040-27-1

Product Name

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

4-(methylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H8N4S/c1-9-6-5(3-8)4-10-7(11-6)12-2/h4H,1-2H3,(H,9,10,11)

InChI Key

JXLBJMVSMOLNHO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1C#N)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Through a 5° C. solution of 14.5 g (78.1 mmol) of 4-chloro-2-(methylthio)-5-pyrimidinecarbonitrile in 800 mL of diethyl ether is bubbled methylamine gas for a period of 15 minutes. The reaction mixture is allowed to warm to room temperature, set overnight, and filtered. The solids are washed with diethyl ether, then efficiently with 50 mL of water, and dried to give 12.0 g (81%) of the title compound: mp 189-190° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

3 ml of a methylamine-methanol solution, and 246 mg of triethylamine were added to a tetrahydrofuran (10 mL) solution containing 150 mg of 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile, and the mixture was stirred for 30 minutes at room temperature. After adding water, the solution was extracted with ethyl acetate, and dried with anhydrous magnesium sulfate. After concentration, 134 mg of a white solid was obtained as a subject compound.
Name
methylamine methanol
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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